molecular formula C14H10N4O8Na2PCl B1574444 MRS 2211

MRS 2211

Cat. No. B1574444
M. Wt: 474.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Competitive P2Y13 receptor antagonist (pIC50 = 5.97) that displays > 20-fold selectivity over P2Y1 and P2Y12 receptors.

Scientific Research Applications

Neuropsychiatric Research

Magnetic resonance spectroscopy (MRS) is increasingly used in neuropsychiatric research. It offers noninvasive investigation of in vivo biochemistry, applicable to disorders like Alzheimer's disease, schizophrenia, and affective disorders. MRS has evolved from an in vitro biochemical analysis tool to an invaluable resource in neuropsychiatric research, highlighting its versatility and broad application scope (Passe, Charles, Rajagopalan, & Krishnan, 1995).

Cerebral Ischemia Research

In cerebral ischemia research, MRS is pivotal, particularly in stroke studies. It enables the exploration of pathomechanisms and advances in nuclear MR (NMR) methodology. This application underscores MRS's role in understanding complex molecular relationships and disease causes (Hoehn, Nicolay, Franke, & van der Sanden, 2001).

Pediatric Neurology

Proton MRS is emerging in pediatric neurology. It aids in predicting outcomes in brain injuries and documenting disturbances in neurometabolic disorders. MRS's ability to localize epileptogenic zones in intractable focal epilepsies further demonstrates its clinical research relevance (Novotny, Ashwal, & Shevell, 1998).

Oncology

MRS provides non-invasive access to tumor biochemistry, essential in oncology. It aids in monitoring bioenergetic status, pH regulation, and phospholipid metabolism in tumors, offering critical insights for treatment planning and basic research (de Certaines, Larsen, Podo, Carpinelli, Briot, & Henriksen, 1993).

Cardiology

In cardiology, MRS is the sole noninvasive technique for investigating cardiac metabolism. Its application spans various heart diseases, enabling pathophysiological insights and monitoring therapeutic responses (Hudsmith & Neubauer, 2009).

Pharmaceutical Research

MRS plays a significant role in pharmaceutical research, particularly in drug discovery and development processes. It is instrumental in studying stroke, arthritis, oncology, and cardiovascular disorders (Rudin, Beckmann, Porszasz, Reese, Bochelen, & Sauter, 1999).

Pathological Diagnosis

MRS is used in pathology labs for diagnosing difficult cases, like Barrett's esophagus, and in preoperative diagnoses for organs such as the prostate. This application highlights its accuracy and clinical significance (Mountford, Lean, Malycha, & Russell, 2006).

Psychiatry

In psychiatry, MRS contributes to understanding the pathophysiology of various disorders, aiding in differential diagnosis and illness progression monitoring. It also examines the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).

Neuroimaging

MRS is crucial in advanced neuroimaging techniques, particularly in clarifying diagnoses and monitoring diseases. Its applications extend to understanding metabolic disturbances in neurological conditions (Guz, Bober, Ożóg, Truszkiewicz, Przypek, Aebisher, Bartusik-Aebisher, & Urbanik, 2017).

Future Applications

MRS is poised for future applications, including observing brain compound transport and metabolism, and assessing CNS-targeted pharmacologic interventions (Novotny, Ashwal, & Shevell, 1998).

properties

Product Name

MRS 2211

Molecular Formula

C14H10N4O8Na2PCl

Molecular Weight

474.66

SMILES

CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+]

synonyms

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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